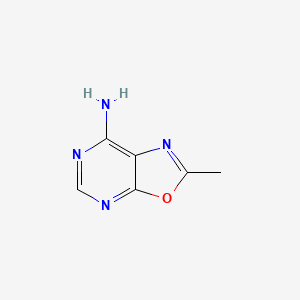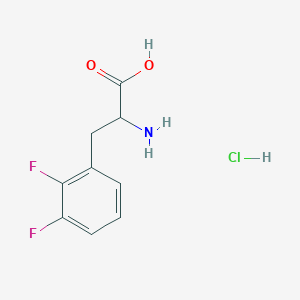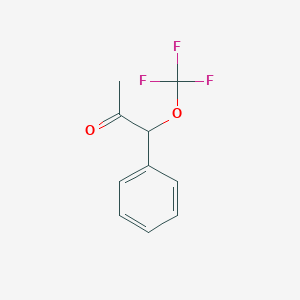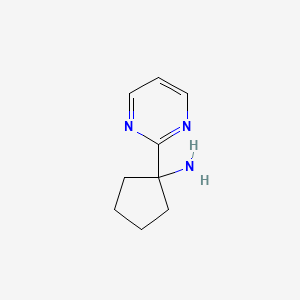
(1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that features a boronic acid group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the palladium-catalyzed cross-coupling reaction between a pyrazole halide and a boronic acid or boronate ester. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: (1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF or toluene), inert atmosphere, elevated temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Electrophiles or nucleophiles, appropriate solvents, and reaction conditions tailored to the specific substitution reaction.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic esters or borates.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It serves as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
Biology: In biological research, this compound is used to develop boron-containing drugs and probes. Its ability to form stable complexes with biomolecules makes it valuable in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: The compound’s potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment is being explored. Its ability to selectively accumulate in tumor cells enhances the efficacy of BNCT.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in catalysis and material science is of particular interest.
Mecanismo De Acción
The mechanism of action of (1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets.
Comparación Con Compuestos Similares
1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but with a methyl group instead of a cyanomethyl group.
1-(Hydroxymethyl)-1H-pyrazole-4-boronic acid: Contains a hydroxymethyl group instead of a cyanomethyl group.
1-(Aminomethyl)-1H-pyrazole-4-boronic acid: Features an aminomethyl group instead of a cyanomethyl group.
Uniqueness: (1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the cyanomethyl group, which can influence its reactivity and binding properties. This functional group can participate in additional interactions, such as hydrogen bonding and dipole-dipole interactions, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C5H6BN3O2 |
|---|---|
Peso molecular |
150.93 g/mol |
Nombre IUPAC |
[1-(cyanomethyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C5H6BN3O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4,10-11H,2H2 |
Clave InChI |
ZBIXHCLBIFMODW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1)CC#N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride](/img/structure/B12946299.png)


![4-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12946316.png)

![6-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12946318.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12946319.png)



![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)


